molecular formula C15H20N4O6S3 B2621756 methyl 3-((4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)thiophene-2-carboxylate CAS No. 2034337-91-0

methyl 3-((4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)thiophene-2-carboxylate

Cat. No.: B2621756
CAS No.: 2034337-91-0
M. Wt: 448.53
InChI Key: DKGJHYVNMUWANF-UHFFFAOYSA-N
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Description

Structural Significance of Diazepane-Pyrazole-Thiophene Hybrid Systems

The molecular architecture of methyl 3-((4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)thiophene-2-carboxylate exemplifies a strategic fusion of three pharmacophoric elements. Each component contributes distinct physicochemical and biological properties:

Diazepane Core : The seven-membered 1,4-diazepane ring introduces conformational flexibility due to its larger ring size compared to five- or six-membered heterocycles. This flexibility enables adaptive binding to diverse enzyme pockets or receptors. For instance, diazepane-containing sulfonamides have demonstrated enhanced inhibitory activity against carbonic anhydrase isoforms, which are implicated in conditions ranging from glaucoma to HIV-associated neuropathies. The diazepane’s two nitrogen atoms further enable hydrogen bonding and electrostatic interactions, critical for target engagement.

Pyrazole Substituent : The 1-methyl-1H-pyrazole moiety is a nitrogen-rich heterocycle known for its metabolic stability and ability to participate in π-π stacking interactions. Pyrazole derivatives have been extensively studied for antimicrobial and antiviral activities. In this compound, the pyrazole’s sulfonyl group forms a covalent bridge to the diazepane ring, a structural motif observed in antiviral agents targeting enveloped viruses like SARS-CoV-2. The methyl group at the 1-position sterically shields the pyrazole ring from oxidative metabolism, prolonging half-life.

Thiophene Carboxylate Ester : The thiophene ring, a sulfur-containing heterocycle, contributes electron-rich aromaticity, enhancing solubility and facilitating interactions with hydrophobic binding pockets. The methyl ester at the 2-position serves as a prodrug moiety, which can be hydrolyzed in vivo to a bioactive carboxylic acid. Similar thiophene-sulfonamide hybrids have shown efficacy against cytomegalovirus and adenoviruses, attributed to their ability to disrupt viral DNA polymerase.

Synergistic Effects : The integration of these subsystems creates a multifunctional scaffold capable of simultaneous interactions with multiple biological targets. For example, the sulfonamide groups (-SO$$2$$-NH-) act as hydrogen bond donors/acceptors, while the heterocycles provide steric and electronic complementarity. This design mirrors trends in modern antiviral research, where hybrid sulfonamides like 2-azabicyclo[3.2.1]octane derivatives exhibit broad-spectrum activity against human parainfluenza virus (HPIV-3) and encephalomyocarditis virus (EMCV) with IC$${50}$$ values in the low micromolar range.

Synthetic Considerations : The compound’s synthesis likely involves sequential sulfonylation reactions. A plausible route begins with the reaction of 1-methyl-1H-pyrazole-4-sulfonyl chloride with 1,4-diazepane to form the monosulfonylated intermediate. Subsequent sulfonylation with thiophene-2-carboxylate sulfonyl chloride would yield the final product. Such stepwise approaches are common in sulfonamide chemistry, as evidenced by the synthesis of bicyclic sulfonamides via Schiff base intermediates.

Structural Component Role in Bioactivity Example from Literature
1,4-Diazepane Conformational flexibility, enzyme inhibition Diazepane sulfonamides inhibit carbonic anhydrase VII (HIV neuropathies)
Pyrazole Metabolic stability, antiviral activity Pyrazole sulfonamides inhibit HPIV-3 (IC$$_{50}$$ = 1.5 μM)
Thiophene Electronic stability, prodrug activation Thiophene carboxylates show anti-cytomegalovirus activity (EC$$_{50}$$ ≈ reference drugs)
Sulfonamide bridges Hydrogen bonding, target recognition Bicyclic sulfonamides block SARS-CoV-2 (IC$$_{50}$$ = 0.8 μM)

Historical Evolution of Sulfonamide-Based Pharmacophores

The development of sulfonamide therapeutics spans nearly a century, marked by iterative innovations in molecular design:

Early Era (1930s–1950s) : The discovery of Prontosil (1932), a sulfonamide-containing azo dye, revolutionized medicine by demonstrating efficacy against streptococcal infections. Sulfanilamide, the active metabolite of Prontosil, became the prototype for antibacterial sulfonamides. These early agents inhibited dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis.

Expansion into Heterocycles (1960s–1990s) : Researchers recognized that appending nitrogen-containing heterocycles to sulfonamides could broaden their activity. For example, sulfadiazine (pyrimidine hybrid) and sulfamethoxazole (isoxazole hybrid) emerged as potent antibacterials with improved pharmacokinetics. This period also saw the advent of acetazolamide, a diazepane-containing sulfonamide that inhibits carbonic anhydrase for glaucoma treatment.

Modern Hybridization (2000s–Present) : Advances in synthetic chemistry enabled the creation of multifunctional hybrids. A landmark achievement was the synthesis of Elsulfavirine, an N-acylsulfonamide prodrug that inhibits HIV reverse transcriptase by targeting carbonic anhydrase VII. Concurrently, heterocyclic sulfonamides like 5-(sulfamoyl)thien-2-yl 1,3-oxazoles demonstrated intraocular pressure reduction comparable to dorzolamide, underscoring their therapeutic versatility.

Case Study: Antiviral Sulfonamides : The incorporation of bicyclic amines into sulfonamide frameworks, as seen in 2-azabicyclo[3.2.1]octane derivatives, exemplifies modern design principles. These compounds inhibit viral entry or replication by mimicking host cell receptors. For instance, compound 3 from exhibited antiviral activity against EMCV (IC$${50}$$ = 22.0 μM) and HPIV-3 (IC$${50}$$ = 1.5 μM), highlighting the role of rigid heterocycles in enhancing target specificity.

Synthetic Milestones :

  • Schiff Base Cyclization : Used to construct azabicyclo amines for sulfonamide conjugation.
  • Oxidative Functionalization : KMnO$$_4$$-mediated oxidation of methyl groups to carboxylic acids, as in the synthesis of saccharin derivatives.
  • Multi-Step Heterocyclization : Sequential reactions to append thiophene or pyrazole rings, ensuring regiochemical control.

Properties

IUPAC Name

methyl 3-[[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]sulfonyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O6S3/c1-17-11-12(10-16-17)27(21,22)18-5-3-6-19(8-7-18)28(23,24)13-4-9-26-14(13)15(20)25-2/h4,9-11H,3,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKGJHYVNMUWANF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-((4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)thiophene-2-carboxylate typically involves multiple steps. One common approach starts with the preparation of the thiophene-2-carboxylate core, followed by the introduction of the sulfonylated diazepane and pyrazole groups. Key reagents and conditions include:

    Thiophene-2-carboxylate synthesis: This can be achieved through the reaction of thiophene with carbon dioxide in the presence of a base.

    Diazepane formation: This step involves the cyclization of appropriate amine precursors under acidic or basic conditions.

    Pyrazole introduction: The pyrazole ring can be introduced via cyclization reactions involving hydrazines and 1,3-diketones.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl groups can be reduced to thiols or sulfides under appropriate conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, and alcohols.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Thiols, sulfides.

    Substitution products: Various substituted thiophene derivatives.

Scientific Research Applications

Methyl 3-((4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)thiophene-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting enzymes and receptors involved in various diseases.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of methyl 3-((4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups are known to form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The pyrazole and diazepane moieties may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other sulfonyl-linked heterocycles, such as those described in patent literature (e.g., Example 62 from ). Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Property/Feature Methyl 3-((4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)thiophene-2-carboxylate Example 62 Compound ()
Core Structure Thiophene-2-carboxylate with 1,4-diazepane and pyrazole sulfonyl groups Pyrazolo[3,4-d]pyrimidine with thiophene and chromenone
Molecular Weight Not explicitly reported; estimated ~500–550 g/mol 560.2 (M⁺+1)
Key Functional Groups Dual sulfonyl linkages, methylpyrazole, ester Boronic acid coupling product, fluorinated chromenone
Melting Point Not reported 227–230°C
Synthetic Route Likely involves sulfonylation and Suzuki-Miyaura coupling (inferred) Suzuki-Miyaura coupling with Pd catalyst

Key Differences

In contrast, Example 62 employs a rigid pyrazolo[3,4-d]pyrimidine core, often associated with kinase inhibition . The thiophene-2-carboxylate in the target compound differs from the 5-methylthiophen-2-yl group in Example 62, which may alter electronic properties and solubility.

Example 62 lacks sulfonyl linkers but includes a fluorinated chromenone, suggesting π-π stacking or hydrophobic binding preferences .

Synthetic Complexity :

  • Both compounds likely require palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). However, the target compound’s dual sulfonylation steps may introduce challenges in regioselectivity and purification compared to Example 62’s single coupling step .

Research Findings and Implications

  • Structural Flexibility vs. Rigidity : The 1,4-diazepane in the target compound may improve binding to flexible enzyme pockets, whereas Example 62’s rigid core could enhance selectivity for flat binding sites (e.g., ATP pockets in kinases) .
  • Synthetic Yield : Example 62 was synthesized in 46% yield using optimized Suzuki-Miyaura conditions, suggesting that similar strategies could be applied to the target compound to improve efficiency .

Biological Activity

Methyl 3-((4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)thiophene-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its structural characteristics, synthesis, and biological implications, particularly focusing on its role as a lysyl oxidase inhibitor and its potential applications in cancer therapy.

Structural Features

The compound features several distinct structural components:

  • Thiophene Ring : A five-membered heterocyclic ring containing sulfur, contributing to the compound's electronic properties.
  • Carboxylate Ester : Enhances solubility and bioavailability.
  • Pyrazole Ring : Known for its diverse biological activities, including anti-inflammatory and anticancer properties.
  • Sulfonyl Groups : Increase reactivity and facilitate interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

Reaction TypeReagents Used
OxidationHydrogen peroxide, m-chloroperbenzoic acid
ReductionLithium aluminum hydride, sodium borohydride
SubstitutionAmines and thiols with triethylamine as base

For large-scale production, continuous flow reactors may be employed to optimize yield and efficiency.

Inhibition of Lysyl Oxidase

One of the primary biological activities of this compound is its inhibition of lysyl oxidase (LOX), an enzyme critical for the cross-linking of collagen and elastin in the extracellular matrix. This inhibition is particularly relevant in cancer research, as LOX plays a significant role in tumor progression and metastasis. Research indicates that modifications to the compound can enhance its potency against LOX, suggesting its potential as an anti-cancer agent.

The interaction studies reveal that this compound can effectively bind to specific molecular targets such as enzymes and receptors. The unique combination of functional groups allows for significant interactions that modulate biological activity.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructural FeaturesUnique Aspects
1-MethylpyrazoleContains pyrazole ringFocused on anti-inflammatory properties
Thiophene DerivativesThiophene coreVaried biological activities against different targets
Bis-sulfonamide InhibitorsSulfonamide groupsEnhanced potency against lysyl oxidase

This compound stands out due to its specific combination of functional groups and targeted biological activity against LOX.

Case Studies

Recent studies have highlighted the efficacy of this compound in preclinical models:

  • Anti-Cancer Efficacy : In vitro studies demonstrated that the compound significantly reduces the proliferation of cancer cell lines by inhibiting LOX activity.
  • Mechanistic Insights : Molecular docking studies provided insights into the binding affinity of the compound towards LOX, supporting its potential as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing methyl 3-((4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)thiophene-2-carboxylate?

  • Methodological Answer : The synthesis involves sequential sulfonylation reactions. First, the 1,4-diazepane ring is sulfonylated using 1-methyl-1H-pyrazole-4-sulfonyl chloride under basic conditions (e.g., DCM, triethylamine, 0°C to room temperature). The second sulfonylation targets the thiophene-2-carboxylate scaffold, requiring careful stoichiometric control to avoid over-sulfonation. Intermediate purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate the final product. Monitoring via TLC and 1H^{1}\text{H}-NMR ensures reaction completion .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight. 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR spectroscopy (in deuterated DMSO or CDCl3_3) will resolve the sulfonyl and heterocyclic moieties. X-ray crystallography is recommended for absolute configuration determination, particularly if the compound exhibits biological activity .

Q. What solvents and reaction conditions stabilize this compound during storage?

  • Methodological Answer : The compound is hygroscopic due to sulfonyl groups. Store under inert atmosphere (argon) at –20°C in anhydrous DMSO or acetonitrile. Avoid aqueous buffers unless stability studies confirm compatibility. Degradation can be monitored via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How do electronic effects of the dual sulfonyl groups influence reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing sulfonyl groups deactivate the thiophene ring, limiting electrophilic substitution. Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) require bulky ligands (XPhos) and elevated temperatures (80–100°C) to overcome steric hindrance. DFT calculations (B3LYP/6-31G*) can model charge distribution to predict reactive sites .

Q. What strategies resolve contradictions in reported biological activity data for structurally analogous sulfonamide heterocycles?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., cell line selection, incubation time). Standardize assays using isogenic cell lines and include positive controls (e.g., known kinase inhibitors). SAR studies should systematically modify the pyrazole and diazepane substituents to isolate pharmacophoric motifs .

Q. How can the compound’s stability under physiological conditions be assessed for in vivo studies?

  • Methodological Answer : Conduct accelerated stability testing in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C. Use LC-MS to track degradation products. For metabolic stability, incubate with liver microsomes and identify metabolites via tandem MS/MS. Structural modifications (e.g., fluorination of the pyrazole) may enhance metabolic resistance .

Q. What crystallographic techniques elucidate supramolecular interactions in co-crystals of this compound?

  • Methodological Answer : Co-crystallize with common pharmacophores (e.g., caffeine, nicotinamide) using solvent evaporation. Single-crystal X-ray diffraction (SCXRD) at 100 K resolves hydrogen-bonding networks (e.g., sulfonyl O···H–N interactions). Hirshfeld surface analysis quantifies intermolecular contacts, guiding co-former selection for enhanced solubility .

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